molecular formula C18H16N8O2S B2969910 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide CAS No. 1448050-50-7

4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide

Cat. No.: B2969910
CAS No.: 1448050-50-7
M. Wt: 408.44
InChI Key: XXCXPFCGVXOLAF-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual heterocyclic rings, followed by their sequential coupling and functionalization. Common synthetic routes include:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Formation of the Triazole Ring: This often involves the cyclization of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The individual heterocyclic rings are then coupled using various cross-coupling reactions, such as Suzuki or Stille coupling, to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper catalysts for cyclization reactions, palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and interactions involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O2S/c1-12-16(29-18(23-12)13-3-2-6-19-9-13)17(28)21-7-8-25-15(27)5-4-14(24-25)26-11-20-10-22-26/h2-6,9-11H,7-8H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCXPFCGVXOLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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